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Compound of Interest

Compound Name: 4-Cinnolinol

Cat. No.: B1347376 Get Quote

Spectroscopic Profile of 4-Cinnolinol: A
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth spectroscopic characterization of 4-cinnolinol (CAS:

18514-84-6), a heterocyclic organic compound of interest in medicinal chemistry and materials

science. The guide details its nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data, offering a comprehensive analytical profile. It is important to note that

4-cinnolinol predominantly exists in its tautomeric form, cinnolin-4(1H)-one. Spectroscopic

data overwhelmingly support this structure in solution and the solid state.

Spectroscopic Data Summary
The quantitative spectroscopic data for cinnolin-4(1H)-one are summarized in the tables below,

providing a clear reference for identification and characterization.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for
Cinnolin-4(1H)-one
The following data were obtained in deuterated dimethyl sulfoxide (DMSO-d₆), which confirms

the compound exists exclusively in the cinnolin-4(1H)-one form in this solvent.
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¹H NMR Data

(DMSO-d₆)

¹³C NMR Data

(DMSO-d₆)

Chemical Shift (δ)

ppm
Assignment

Chemical Shift (δ)

ppm
Assignment

12.5 (s, 1H) NH 170.3 C4 (C=O)

8.25 (d, J=8.0 Hz, 1H) H5 142.1 C8a

7.95 (d, 1H) H3 134.4 C7

7.82 (ddd, 1H) H7 128.0 C5

7.60 (d, J=8.5 Hz, 1H) H8 125.4 C6

7.55 (dd, 1H) H6 121.8 C4a

116.3 C8

114.7 C3

s = singlet, d = doublet, ddd = doublet of doublet of doublets, dd = doublet of doublets. J =

coupling constant in Hz.

Table 2: Infrared (IR) Spectroscopy Data for Cinnolin-
4(1H)-one
While a publicly available experimental spectrum from databases was not located, the

characteristic vibrational frequencies can be predicted based on the known tautomeric

structure.
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Vibrational Mode
Expected Wavenumber

(cm⁻¹)
Intensity

N-H Stretch 3200 - 3000 Medium, Broad

C-H Stretch (Aromatic) 3100 - 3000 Medium

C=O Stretch (Amide) 1680 - 1650 Strong

C=C Stretch (Aromatic) 1620 - 1580 Medium-Strong

N-H Bend 1550 - 1500 Medium

C-H Bend (Aromatic) 900 - 675 Strong

Table 3: Mass Spectrometry (MS) Data for Cinnolin-
4(1H)-one
The mass spectrum is predicted based on the molecular formula C₈H₆N₂O.

m/z Value Assignment Notes

146 [M]⁺•
Molecular Ion (Base Peak

expected in many cases)

118 [M - CO]⁺•
Loss of carbon monoxide from

the carbonyl group

91 [C₆H₅N]⁺•
Subsequent loss of HCN from

the [M-CO] fragment

90 [C₆H₄N]⁺
Loss of a hydrogen radical

from the m/z 91 fragment

Experimental Workflows and Logical Relationships
The characterization of a compound like 4-cinnolinol follows a logical workflow, beginning with

sample preparation and proceeding through various spectroscopic analyses to confirm its

structure.
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Caption: General workflow for the spectroscopic characterization of 4-Cinnolinol.

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These

protocols are generalized and may require optimization based on the specific instrumentation

used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of purified 4-cinnolinol in 0.6-0.7 mL

of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.[1] Ensure the

sample is fully dissolved; gentle warming or sonication may be applied if necessary. Add a

small amount of tetramethylsilane (TMS) as an internal reference (0 ppm), although modern

spectrometers can reference the residual solvent peak.[1]

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz (or higher)

spectrometer. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2

seconds, and the collection of 16-64 scans to ensure a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument,

typically operating at 100 MHz for a 400 MHz spectrometer. Due to the low natural

abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation

delay may be necessary.[1] Proton decoupling (e.g., WALTZ-16) is typically used to simplify

the spectrum to singlets for each unique carbon.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform. Phase and baseline corrections should be performed. Calibrate the spectra using

the TMS signal at 0.00 ppm or the residual solvent peak (for DMSO-d₆, δ ≈ 2.50 ppm for ¹H

and δ ≈ 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy
Sample Preparation (ATR Method): The Attenuated Total Reflectance (ATR) technique is

ideal for solid samples. Place a small amount (a few milligrams) of the dry, powdered 4-
cinnolinol sample directly onto the ATR crystal (e.g., diamond or ZnSe). Apply pressure

using the anvil to ensure good contact between the sample and the crystal.

Sample Preparation (Thin Film Method): Alternatively, dissolve a small amount of the sample

in a volatile solvent (e.g., acetone or methylene chloride).[2] Apply a drop of this solution to a

salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate completely, leaving a thin

solid film.[2]

Data Acquisition: Place the sample (ATR unit or salt plate) into the FTIR spectrometer.

Record a background spectrum of the empty ATR crystal or clean salt plate first. Then,
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record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-

noise ratio over a range of 4000-400 cm⁻¹.

Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance

versus wavenumber (cm⁻¹). Identify and label the wavenumbers of significant absorption

bands.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of 4-cinnolinol (approximately 0.1-1 mg/mL)

in a suitable solvent such as methanol, acetonitrile, or a mixture with water.[1] The solution

must be free of any particulate matter; filter if necessary to prevent clogging the instrument.

Ionization: Introduce the sample into the mass spectrometer.

Electron Ionization (EI): For EI, the sample is typically introduced via a direct insertion

probe or after separation by Gas Chromatography (GC). The sample is vaporized and

bombarded with a high-energy electron beam (typically 70 eV), causing ionization and

fragmentation.

Electrospray Ionization (ESI): For ESI, the solution is pumped through a charged capillary

at a low flow rate, creating a fine spray of charged droplets. The solvent evaporates,

leaving charged molecular ions (e.g., [M+H]⁺ in positive ion mode). ESI is a "soft"

ionization technique that typically results in less fragmentation than EI.

Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., quadrupole,

time-of-flight, or ion trap), which separates them based on their mass-to-charge (m/z) ratio.

Detection and Data Processing: The detector records the abundance of ions at each m/z

value, generating a mass spectrum. The data is displayed as a plot of relative intensity

versus m/z. Identify the molecular ion peak and major fragment ions. For high-resolution

mass spectrometry (HRMS), the exact mass can be used to confirm the elemental

composition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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